2-amino-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid 2-amino-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 180059-06-7
VCID: VC20913212
InChI: InChI=1S/C7H6N4O3/c8-7-10-3-2(6(13)14)1-9-4(3)5(12)11-7/h1,9H,(H,13,14)(H3,8,10,11,12)
SMILES: C1=C(C2=C(N1)C(=O)NC(=N2)N)C(=O)O
Molecular Formula: C7H6N4O3
Molecular Weight: 194.15 g/mol

2-amino-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid

CAS No.: 180059-06-7

Cat. No.: VC20913212

Molecular Formula: C7H6N4O3

Molecular Weight: 194.15 g/mol

* For research use only. Not for human or veterinary use.

2-amino-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid - 180059-06-7

Specification

CAS No. 180059-06-7
Molecular Formula C7H6N4O3
Molecular Weight 194.15 g/mol
IUPAC Name 2-amino-4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylic acid
Standard InChI InChI=1S/C7H6N4O3/c8-7-10-3-2(6(13)14)1-9-4(3)5(12)11-7/h1,9H,(H,13,14)(H3,8,10,11,12)
Standard InChI Key HVQCKHNKLQSGKL-UHFFFAOYSA-N
Isomeric SMILES C1=C(C2=C(N1)C(=O)N=C(N2)N)C(=O)O
SMILES C1=C(C2=C(N1)C(=O)NC(=N2)N)C(=O)O
Canonical SMILES C1=C(C2=C(N1)C(=O)N=C(N2)N)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator